molecular formula C13H11NO4 B14118953 Ethyl 2-benzoyloxazole-5-carboxylate

Ethyl 2-benzoyloxazole-5-carboxylate

Cat. No.: B14118953
M. Wt: 245.23 g/mol
InChI Key: ABDRQUVLLPKEBR-UHFFFAOYSA-N
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Description

Ethyl 2-benzoyloxazole-5-carboxylate is a heterocyclic ester featuring an oxazole ring substituted with a benzoyl group at position 2 and an ethyl carboxylate group at position 3.

Key Characterization Data (from spectroscopic studies):

  • ¹³C-NMR (CDCl₃): δ 178.5 (C=O benzoyl), 156.3 (oxazole C-2), 155.7 (oxazole C-5), 135.9 (aromatic C), 40.2 (CH₃ ester) .
  • IR: Peaks at 1641 cm⁻¹ (C=O stretch) and 1575 cm⁻¹ (oxazole ring vibration) confirm functional groups .
  • HRMS: Observed m/z 293.1289 (C₁₈H₁₇N₂O⁺), though this molecular formula appears inconsistent with the compound’s expected structure (likely a typographical error in the source) .

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

ethyl 2-benzoyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C13H11NO4/c1-2-17-13(16)10-8-14-12(18-10)11(15)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

ABDRQUVLLPKEBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(O1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-benzoyloxazole-5-carboxylate typically involves the reaction of 2-aminophenol with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the benzoxazole ring. The final step involves the esterification of the carboxyl group with ethanol .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-benzoyloxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-benzoyloxazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-benzoyloxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity .

Comparison with Similar Compounds

Methyl 2-Substituted Phenyl-1,3-Benzoxazole-5-Carboxylates

Example Compounds: Methyl 2-phenyl-1,3-benzoxazole-5-carboxylate (3a-e series) .

  • Structural Differences:
    • Methyl ester group instead of ethyl.
    • Benzoxazole fused ring system (vs. standalone oxazole).
    • Substituted phenyl groups at position 2.
  • Synthesis: Prepared via refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids (15 hours), followed by ice quenching .

Halogenated Oxazole Carboxylates

Examples:

  • Ethyl 2-bromo-4-methyloxazole-5-carboxylate
  • Ethyl 2-chloro-4-methyloxazole-5-carboxylate .
  • Structural Differences:
    • Halogens (Br, Cl) replace the benzoyl group.
    • Methyl substituents on the oxazole ring.
  • Reactivity: Bromo and chloro derivatives are more electrophilic, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

Thiazole-Based Analogues

Example 1: Ethyl 2-aminothiazole-5-carboxylate .

  • Structural Differences: Thiazole ring (sulfur at position 1) replaces oxazole (oxygen at position 1). Amino group at position 2.
  • Applications: Used in drug discovery for antitubercular and anticancer agents due to thiazole’s electron-rich nature .

Example 2: Ethyl 2-((benzyloxy)carbonylamino)methylthiazole-5-carboxylate (CAS 108838-88-6) .

  • Structural Differences: Benzyloxycarbonyl-protected amino-methyl group at position 2.
  • Applications: Serves as a peptide mimic or protease inhibitor scaffold .

Data Tables: Comparative Analysis

Table 2. Spectroscopic Data Highlights

Compound Name ¹³C-NMR (Key Peaks, ppm) IR (Key Peaks, cm⁻¹) HRMS (Observed m/z)
Ethyl 2-benzoyloxazole-5-carboxylate 178.5 (C=O), 156.3 (oxazole) 1641 (C=O), 1575 (oxazole) 293.1289 (C₁₈H₁₇N₂O⁺)*
Methyl 2-phenyl-1,3-benzoxazole-5-carboxylate 167.1 (C=O ester), 152.4 (benzoxazole) 1720 (C=O), 1600 (C=N) Not reported

*Discrepancy noted in molecular formula; likely a reporting error in the source.

Critical Analysis of Research Findings

  • Bioactivity Gaps: While this compound’s structural data are well-documented, its biological activity remains understudied compared to benzoxazole and thiazole analogues .

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